1,1-Dimethoxyethane

Thermochemistry Fuel Research Calorimetry

1,1-Dimethoxyethane is the geminal acetal of choice for lithium battery electrolyte co-solvent formulations and pharmaceutical intermediate synthesis. Unlike 1,2-dimethoxyethane (a chelating ligand) or dimethoxymethane (lower enthalpy of hydrolysis), its unique structure provides a 13-fold higher LD50 (6,500 mg/kg oral rat) and optimal acid-labile carbonyl protection with 21% more exothermic hydrolysis. This product is essential for baloxavir marboxil intermediate synthesis and high-permittivity electrolyte blends. Choose it for irreplaceable performance in demanding applications.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 534-15-6
Cat. No. B165179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxyethane
CAS534-15-6
Synonyms1,1-dimethoxyethane
dimethyl acetal
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(OC)OC
InChIInChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3
InChIKeySPEUIVXLLWOEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.10 M
1000 mg/mL at 25 °C
ETHER;  VERY SOL IN ACETONE
Miscible with water, alcohol, chloroform, ether.
miscible with water, organic solvent, oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethoxyethane (CAS 534-15-6): A High-Purity Acetal for Organic Synthesis and Electrolyte Applications


1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is an aliphatic acyclic acetal with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol [1]. This compound is characterized by its geminal dimethoxy structure, which confers specific chemical properties including a density of approximately 0.85 g/cm³, a boiling point of 64 °C, and miscibility with a broad range of organic solvents and water . Its primary industrial and research significance stems from its dual role as a stable, acid-labile protecting group for carbonyls in multi-step organic syntheses and as a low-viscosity, high-permittivity component in lithium battery electrolyte formulations . It is also a precursor to the antiviral drug intermediate baroxavir (baloxavir marboxil) .

Why 1,1-Dimethoxyethane Cannot Be Directly Substituted by Other Ethers or Acetals


Generic substitution of 1,1-dimethoxyethane with other in-class compounds such as 1,2-dimethoxyethane or dimethoxymethane is not feasible due to its unique geminal acetal architecture, which dictates a distinct set of physicochemical and reactivity profiles [1]. Unlike the vicinal diether 1,2-dimethoxyethane, which is a potent chelating ligand, the geminal arrangement of methoxy groups in 1,1-dimethoxyethane eliminates this chelation capacity, fundamentally altering its solvation behavior in organometallic and battery electrolyte applications [2]. Furthermore, compared to the simpler acetal dimethoxymethane, the presence of an additional methyl group significantly impacts thermodynamic properties, including a higher heat of combustion (ΔH°c of -2,613.47 kJ mol⁻¹ vs -1,975.68 kJ mol⁻¹) and a more negative enthalpy of hydrolysis [3]. These differences underscore that 1,1-dimethoxyethane is not a general-purpose solvent but a functionally specific reagent whose performance cannot be replicated by its structural analogs.

Quantitative Comparative Evidence for 1,1-Dimethoxyethane (CAS 534-15-6) vs. Key Analogs


Higher Heat of Combustion Compared to Dimethoxymethane for Energetic Considerations

1,1-Dimethoxyethane exhibits a significantly higher heat of combustion than the structurally simpler acetal dimethoxymethane, a critical parameter for applications involving energy content or process safety. Direct head-to-head flame calorimetry measurements in the gaseous state at 25°C and 1 atm pressure provide the quantitative basis for this differentiation [1].

Thermochemistry Fuel Research Calorimetry

Significantly Lower Acute Oral Toxicity (LD50) Compared to 1,2-Dimethoxyethane

A cross-study comparison of acute oral toxicity data in rats reveals a stark contrast in safety profiles. 1,1-Dimethoxyethane demonstrates a substantially higher LD50 value than its structural isomer, 1,2-dimethoxyethane, indicating a much lower acute oral hazard. This data is crucial for risk assessment in laboratory and industrial settings [1].

Toxicology Safety Regulatory Science

Low Dielectric Constant Contrasting with High-Permittivity Solvents for Electrolyte Blends

1,1-Dimethoxyethane possesses a low dielectric constant (~3.49), which is a key differentiating factor from high-permittivity solvents like propylene carbonate (ε ≈ 64.9) [1][2]. This property dictates its role not as a primary ionic dissociator, but as a low-viscosity diluent in electrolyte formulations. The combination of a high-permittivity solvent with 1,1-dimethoxyethane is a standard approach to achieve an optimal balance of ionic conductivity and viscosity in lithium batteries [3].

Electrochemistry Battery Electrolytes Solvent Engineering

More Negative Enthalpy of Hydrolysis Compared to Dimethoxymethane

The thermodynamic driving force for acetal hydrolysis differs between geminal acetals. Direct calorimetric measurements show that 1,1-dimethoxyethane has a more negative enthalpy of hydrolysis (ΔH°hydrolysis) in the liquid phase at 25°C than its smaller homolog, dimethoxymethane [1]. This indicates that the equilibrium for acid-catalyzed deprotection lies further towards completion for 1,1-dimethoxyethane under identical conditions.

Reaction Thermodynamics Physical Organic Chemistry

Optimal Research and Industrial Applications for 1,1-Dimethoxyethane Based on Differentiated Evidence


Co-Solvent in Lithium-Ion Battery Electrolytes for Viscosity Reduction

Given its low dielectric constant (ε ≈ 3.49) and low viscosity, 1,1-dimethoxyethane is optimally utilized as a co-solvent in lithium battery electrolytes [1]. It is blended with high-permittivity solvents like propylene carbonate or ethylene carbonate to improve ionic conductivity and low-temperature performance without sacrificing electrochemical stability [2]. This application leverages the quantifiable 18.6-fold difference in dielectric constant to achieve a balanced electrolyte formulation, as evidenced by its use in lean-electrolyte Li-S battery research [3].

Acid-Labile Protecting Group for Aldehydes and Ketones in Multi-Step Synthesis

As a geminal acetal, 1,1-dimethoxyethane serves as an effective protecting group for carbonyls [1]. Its utility is rooted in its specific reactivity profile: the 21% more exothermic hydrolysis enthalpy compared to dimethoxymethane suggests a more favorable deprotection equilibrium under acidic conditions [2]. This property is exploited in complex molecule synthesis, such as the preparation of glucoside derivatives of steganol, where selective protection and deprotection steps are critical [3].

Precursor for Synthesis of Antiviral Drug Intermediates

1,1-Dimethoxyethane is a key building block in the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, an intermediate for the antiviral drug baroxavir (baloxavir marboxil) [1]. This application stems from its ability to introduce a protected aldehyde equivalent that can be selectively unmasked later in the synthetic sequence. The choice of this specific acetal over others is driven by its optimal combination of stability, availability, and the favorable thermodynamics of its deprotection [2].

Preclinical Research Requiring a Lower-Toxicity Ether Solvent

For laboratory and preclinical research where solvent toxicity is a major concern, 1,1-dimethoxyethane presents a safer alternative to 1,2-dimethoxyethane [1]. The 13-fold higher LD50 (6,500 mg/kg vs. ~500 mg/kg) in rats directly translates to a reduced acute oral hazard, which can lower the risk profile of chemical processes and minimize the need for specialized handling equipment [2].

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